8-(4-Methoxybenzenesulfonyl)-2-(4-methylphenyl)-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene
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Description
8-(4-Methoxybenzenesulfonyl)-2-(4-methylphenyl)-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene is a useful research compound. Its molecular formula is C24H29N3O3S2 and its molecular weight is 471.63. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been used in organoiron complex synthesis, particularly in creating spirocyclic compounds from tricarbonyldieneiron complex intermediates (Pearson, 1979).
- It is involved in reactions leading to piperidine to pyrrolidine ring transformation at elevated temperatures, as documented in NMR studies (Ambrožič, Ceh, & Petrič, 1998).
- Spirocyclic compounds have been synthesized using three-component condensation involving methoxynaphthalene, which is related to the structure of this compound (Nifontov, Glushkov, & Shklyaev, 2003).
Applications in Medicinal Chemistry
- Similar structures have been identified as high-affinity ligands for human ORL1 (orphanin FQ/nociceptin) receptors, indicating potential applications in drug development (Röver, Adam, Cesura, Galley, Jenck, Monsma, Wichmann, & Dautzenberg, 2000).
Advanced Organic Synthesis
- This compound's structure is involved in the synthesis of novel quinone methide ketals, demonstrating its role in advanced organic synthesis and polymerization (Seno, Uno, Kubo, & Itoh, 2003).
- It has been utilized in the synthesis of imidazole spiro compounds, showcasing its versatility in creating complex heterocyclic structures (Dubovtsev, Denislamova, Silaichev, Dmitriev, & Maslivets, 2016).
Properties
IUPAC Name |
8-(4-methoxyphenyl)sulfonyl-2-(4-methylphenyl)-3-propylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S2/c1-4-17-31-23-22(19-7-5-18(2)6-8-19)25-24(26-23)13-15-27(16-14-24)32(28,29)21-11-9-20(30-3)10-12-21/h5-12H,4,13-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJHXJXSYKDPNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)N=C1C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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